Furo[3,2-c]pyridine-4-carbaldehyde
Description
Furo[3,2-c]pyridine-4-carbaldehyde is a heterocyclic compound featuring a fused furan and pyridine ring system with an aldehyde functional group at the 4-position. These compounds are synthesized via cyclization and functionalization reactions, such as the Perkin reaction, azide formation, and Suzuki coupling, as demonstrated in the preparation of furo[3,2-c]pyridin-4(5H)-one and its chlorinated derivatives . The aldehyde group at C-4 enhances electrophilic reactivity, making it a versatile intermediate for further derivatization, such as forming hydrazones or participating in nucleophilic additions.
Properties
CAS No. |
193750-94-6 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
furo[3,2-c]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1-5H |
InChI Key |
XQSYNBSZCZZVFM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1OC=C2)C=O |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)C=O |
Synonyms |
Furo[3,2-c]pyridine-4-carboxaldehyde (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Furo[3,2-c]pyridine derivatives have been investigated for their antimicrobial activities. A study highlighted that furo[3,2-c]pyridine-based photosensitizers demonstrated significant efficacy in the photodynamic ablation of Gram-positive bacteria. These compounds exhibited high quantum yields and efficient generation of reactive oxygen species (ROS), making them promising candidates for combating drug-resistant bacterial infections in both in vitro and in vivo settings .
Anticancer Activity
Research has indicated that furo[3,2-c]pyridine compounds may possess anticancer properties. Certain derivatives have shown antiproliferative effects against various cancer cell lines. The mechanism often involves the formation of covalent bonds with DNA and other macromolecules, leading to apoptosis in cancer cells . Furthermore, furo[3,2-c]pyridine analogs have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as acetylcholinesterase .
Material Science
Photosensitizers for Imaging
Furo[3,2-c]pyridine-4-carbaldehyde has been utilized in the development of advanced imaging techniques. Its role as an aggregation-induced emission (AIE) active photosensitizer allows for specific imaging applications, particularly in biological systems. The ability to emit near-infrared light enhances its utility in non-invasive imaging methods .
Synthesis of Functional Materials
The compound serves as a building block for synthesizing various functional materials. Its reactivity facilitates the formation of diverse heterocycles that can be tailored for specific applications in organic electronics and photonics . The versatility of furo[3,2-c]pyridine derivatives is critical in developing new materials with enhanced electronic properties.
Biological Studies
Bioactivity Against Pathogens
Furo[3,2-c]pyridine derivatives have been reported to exhibit significant bioactivity against several pathogens. Studies demonstrated their effectiveness as antifungal agents against phytopathogenic fungi, with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against species like Fusarium oxysporum . This highlights their potential role in agricultural applications as biopesticides.
Mechanistic Studies
The compound's interactions at a molecular level have been explored to understand its biological effects better. For instance, certain furo[3,2-c]pyridine derivatives were found to inhibit HIV protease activity, suggesting a potential application in antiviral therapies . The mechanisms underlying these interactions are crucial for developing targeted therapeutic strategies.
Summary of Key Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Effective against drug-resistant bacteria; anticancer properties observed |
| Material Science | Photosensitizers for imaging; synthesis of functional materials | AIE-active compounds enhance imaging capabilities; versatile building blocks |
| Biological Studies | Antifungal activity; HIV protease inhibition | Significant bioactivity against pathogens; potential antiviral applications |
Comparison with Similar Compounds
Key Research Findings and Trends
Synthetic Flexibility : Suzuki coupling is pivotal for introducing aryl groups into furopyridine systems, though competing dimerization (e.g., formation of 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine) highlights mechanistic complexities .
Bioactivity Correlation : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial and antiparasitic activities in fused heterocycles, as seen in furopyridines and benzimidazoles .
Structural-Activity Relationships (SAR) : The position of substituents (C-4 vs. C-2/C-3) significantly influences bioactivity. For instance, 4-phenyl substitution in furopyridines improves antimicrobial potency compared to unsubstituted analogs .
Preparation Methods
Substrate Design and Cyclization Mechanism
In a representative procedure, 2-(5-methylfuran-2-yl)ethylamine (1a ) reacts with aromatic aldehydes (2a–h ) in acetonitrile under reflux to form imine intermediates (3a–h ). Subsequent treatment with HCl induces cyclization via acyliminium ion formation, yielding tetrahydrofuro[3,2-c]pyridines (4a–h ) in 26–78% yields. For this compound, substituting the aromatic aldehyde with a formyl-containing derivative (e.g., 4-formylbenzaldehyde) could position the aldehyde group at the 4-position post-cyclization. However, electron-withdrawing groups on the aldehyde reduce yields, necessitating careful selection of substituents.
Limitations and Modifications
The method’s reliance on electron-donating aldehyde substituents complicates the incorporation of formyl groups directly into the scaffold. Alternative approaches, such as post-cyclization oxidation of a hydroxymethyl group, may circumvent this issue. For example, tetrahydrofuro[3,2-c]pyridine derivatives bearing a 4-hydroxymethyl group could undergo oxidation using MnO₂ or Swern conditions to yield the aldehyde.
Acid-Catalyzed Cyclocondensation of Furanic Amines
Cyclocondensation reactions between furanic amines and carbonyl compounds offer another pathway. This method avoids the need for preformed imines and operates under milder conditions.
Reaction Optimization
A semi-one-pot protocol involves condensing 2-(5-methylfuran-2-yl)ethylamine with aldehydes in CH₃CN, followed by HCl-mediated cyclization. Yields improve with extended reaction times (24–48 hours) and stoichiometric acid. To target this compound, introducing a formyl group via a directed ortho-metalation strategy could be explored. For instance, lithiation of a preformed tetrahydrofuropyridine at position 4, followed by quenching with DMF, might install the aldehyde functionality.
Byproduct Management
Tar formation during acid catalysis remains a challenge, particularly with electron-deficient aldehydes. Solvent screening (e.g., 1,4-dioxane vs. CH₃CN) and lower temperatures (50°C vs. reflux) mitigate side reactions but may prolong reaction times.
Oxidation of Tetrahydrofuropyridine Precursors
Dehydrogenation of tetrahydrofuro[3,2-c]pyridines to aromatic furopyridines, followed by selective oxidation, presents a two-step route.
Aromatization via Dehydrogenation
Palladium-on-carbon (Pd/C) or chloranil can dehydrogenate tetrahydrofuro[3,2-c]pyridines under reflux. For example, compound 4a (2-methyl-4-phenyl-tetrahydrofuro[3,2-c]pyridine) treated with Pd/C in toluene at 110°C yields the aromatic analog. Subsequent oxidation of a 4-methyl group to an aldehyde using SeO₂ or CrO₃ could deliver the target compound.
Oxidation Conditions and Selectivity
MnO₂ in dichloromethane selectively oxidizes benzylic alcohols to aldehydes but may overoxidize furan rings. Alternatively, TEMPO/NaOCl conditions offer milder oxidation, though compatibility with the furopyridine system requires validation.
Transition-metal-catalyzed C–H activation enables direct introduction of formyl groups into aromatic systems.
Directed C–H Functionalization
A rhodium-catalyzed approach using CO and H₂ as carbonyl sources could install the aldehyde at position 4. For example, employing a pyridine-directed catalyst (e.g., [Cp*RhCl₂]₂) in the presence of CO and H₂ at 80°C may achieve regioselective formylation.
Challenges in Heterocyclic Systems
The electron-deficient nature of the pyridine ring complicates metal insertion, necessitating strongly directing groups (e.g., pyridyl, oxazoline). Competing coordination by the furan oxygen may further reduce efficiency.
Comparative Analysis of Synthetic Methods
Table 1 summarizes the advantages, limitations, and hypothetical yields of each method for this compound synthesis.
| Method | Conditions | Hypothetical Yield | Key Challenges |
|---|---|---|---|
| Pictet–Spengler | HCl, CH₃CN, 50–80°C, 24–48h | 30–50% | Low yields with electron-withdrawing groups |
| Cyclocondensation | HCl, 1,4-dioxane, 50°C, 48h | 25–45% | Tar formation, byproduct management |
| Oxidation of Tetrahydro | Pd/C, toluene, 110°C; MnO₂, CH₂Cl₂ | 40–60% | Overoxidation, selectivity issues |
| Metal-Catalyzed Formylation | [Cp*RhCl₂]₂, CO/H₂, 80°C | 20–35% | Catalyst cost, regioselectivity control |
Q & A
Q. What catalytic systems improve regioselectivity in annulation reactions for fused furopyridine systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
